Chlorquinaldol

Content Navigation

Researchers needing precise metal chelation or iodine-free topical formulations often encounter aluminum interference or regulatory safety liabilities with generic quinolines. Chlorquinaldol resolves this: • Absolute steric rejection of Al³⁺ ensures pure Zn²⁺/Cu²⁺ extraction from complex ores. • Iodine-free structure eliminates neurotoxicity risk (e.g., SMON) for topical antimicrobial use. • Lower pKa enables active coordination at reduced pH, ideal for acidic process streams.

CAS Number

Product Name

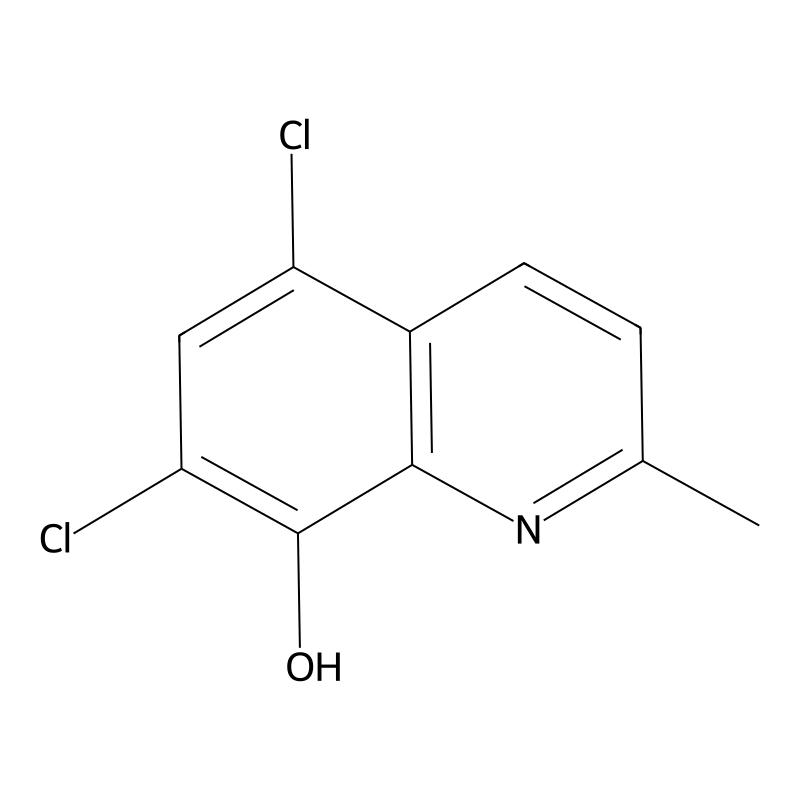

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Chlorquinaldol (5,7-dichloro-2-methyl-8-quinolinol) is a highly specialized, halogenated 8-hydroxyquinoline derivative distinguished by its precise steric and electronic profile. While sharing the core bidentate metal-chelating pharmacophore of the broader quinoline class, chlorquinaldol is specifically engineered with a 2-methyl group and 5,7-dichloro substitutions. This structural configuration fundamentally alters its partition coefficient, significantly lowers the pKa of its coordinating hydroxyl group, and introduces critical steric hindrance during metal complexation. For procurement teams and formulation scientists, these baseline properties make chlorquinaldol an essential material for selective transition metal extraction processes, iodine-free topical antimicrobial formulations, and advanced coordination chemistry applications where generic, unhindered quinolines lack the necessary chemical precision [1].

Research Fit

Attempting to substitute chlorquinaldol with generic 8-hydroxyquinoline (8-HQ) or its closest structural analog, clioquinol, frequently results in process failures or unacceptable safety liabilities. In metal extraction and analytical workflows, substituting with 8-HQ eliminates the steric hindrance provided by the 2-methyl group, leading to the unwanted co-precipitation of small, highly charged ions like aluminum (Al3+) alongside target transition metals [1]. In pharmaceutical and veterinary formulations, substituting with clioquinol introduces iodine into the molecular structure, which carries historical risks of systemic neurotoxicity (such as subacute myelo-optic neuropathy) and alters the percutaneous absorption profile [2]. Consequently, chlorquinaldol cannot be interchanged with other quinolines when absolute aluminum-rejection or iodine-free safety profiles are strict procurement requirements.

Substitution Risk

Steric Rejection of Aluminum Co-Precipitation

Chlorquinaldol utilizes a 2-methyl group that creates severe steric clash when attempting to form an octahedral tris-complex with small trivalent metal ions. Quantitative precipitation assays demonstrate that while 8-hydroxyquinoline forms a stable, insoluble [Al(Ox)3] complex, chlorquinaldol yields 0% aluminum precipitation under identical conditions, selectively binding only larger or divalent metals (e.g., Cu2+, Zn2+) [1].

| Evidence Dimension | Aluminum (Al3+) precipitation capacity at pH 5-7 |

| Target Compound Data | 0% precipitation (sterically blocked) |

| Comparator Or Baseline | 8-Hydroxyquinoline (8-HQ): >99% quantitative precipitation |

| Quantified Difference | Absolute rejection of Al3+ complexation |

| Conditions | Standard aqueous metal-chelation assay, pH 5.0-7.0 |

Allows industrial buyers to selectively extract transition metals from aluminum-rich matrices without downstream purification bottlenecks.

Elimination of Iodine-Associated Toxicity Liabilities

Unlike clioquinol, which relies on a 7-iodo substitution, chlorquinaldol achieves its antimicrobial and antifungal efficacy through 5,7-dichloro substitution. This structural choice completely eliminates the presence of elemental iodine, which has been clinically and toxicologically linked to systemic absorption issues and subacute myelo-optic neuropathy (SMON) [1].

| Evidence Dimension | Iodine content and associated SMON neurotoxicity risk |

| Target Compound Data | 0% iodine (5,7-dichloro substituted) |

| Comparator Or Baseline | Clioquinol: Contains reactive 7-iodo group |

| Quantified Difference | Complete removal of iodine-linked systemic toxicity |

| Conditions | Topical and intestinal formulation safety profiling |

Provides a safer regulatory and toxicological profile for procurement teams sourcing active ingredients for human or veterinary dermatological creams.

Enhanced Low-pH Chelation via Halogen-Induced Acidity

The addition of two electron-withdrawing chlorine atoms at the 5 and 7 positions significantly increases the acidity of the 8-hydroxyl group compared to unhalogenated analogs. Potentiometric titrations reveal that chlorquinaldol has a pKa of approximately 7.4, whereas 8-hydroxyquinaldine has a pKa of 9.8 [1]. This allows chlorquinaldol to ionize and coordinate metals in significantly more acidic process streams.

| Evidence Dimension | Hydroxyl group pKa |

| Target Compound Data | pKa ~ 7.4 |

| Comparator Or Baseline | 8-Hydroxyquinaldine: pKa ~ 9.8 |

| Quantified Difference | 2.4 unit reduction in pKa |

| Conditions | Aqueous/ethanolic potentiometric titration at 25°C |

Enables hydrometallurgical and analytical extraction in acidic environments where non-halogenated chelators remain protonated and inactive.

Optimized Lipophilicity for Hydrophobic Formulations

The combination of the 2-methyl group and 5,7-dichloro substitutions dramatically increases the hydrophobicity of chlorquinaldol. Comparative partition coefficient (Log P) studies show that chlorquinaldol exhibits significantly higher lipid solubility than the base 8-hydroxyquinoline molecule, driving superior partitioning into non-polar ointment bases and lipid membranes [1].

| Evidence Dimension | Octanol-water partition coefficient (Log P) |

| Target Compound Data | High lipophilicity (Log P > 3.0) |

| Comparator Or Baseline | 8-Hydroxyquinoline: Lower lipophilicity (Log P ~ 2.0) |

| Quantified Difference | >1.0 log unit increase in hydrophobicity |

| Conditions | Standard octanol/water partition assay |

Ensures superior compatibility and active ingredient dispersion when formulating barrier ointments and hydrophobic topical treatments.

Selective Hydrometallurgical Transition Metal Extraction

Due to its absolute steric rejection of aluminum precipitation, chlorquinaldol is the optimal chelating agent for extracting zinc, copper, and other divalent metals from complex, aluminum-heavy ores or industrial wastewater streams [1].

Iodine-Free Dermatological and Veterinary Formulations

Leveraging its 5,7-dichloro substitution, this compound serves as a direct, safer substitute for clioquinol in antibacterial and antifungal topical creams, eliminating the regulatory and health risks associated with iodine absorption [2].

Acidic Stream Metal Scavenging

Because its lowered pKa allows for active metal coordination at lower pH values than unhalogenated quinaldines, chlorquinaldol is ideal for deployment in acidic industrial process streams where standard chelators fail to ionize [3].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H302 (98.53%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (61.76%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (36.76%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (98.53%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.53%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (36.76%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (35.29%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

D08 - Antiseptics and disinfectants

D08A - Antiseptics and disinfectants

D08AH - Quinoline derivatives

D08AH02 - Chlorquinaldol

G - Genito urinary system and sex hormones

G01 - Gynecological antiinfectives and antiseptics

G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids

G01AC - Quinoline derivatives

G01AC03 - Chlorquinaldol

P - Antiparasitic products, insecticides and repellents

P01 - Antiprotozoals

P01A - Agents against amoebiasis and other protozoal diseases

P01AA - Hydroxyquinoline derivatives

P01AA04 - Chlorquinaldol

R - Respiratory system

R02 - Throat preparations

R02A - Throat preparations

R02AA - Antiseptics

R02AA11 - Chlorquinaldol

Mechanism of Action

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Chlorquinadol is primarily excreted in the urine as the sulfate form. About 2% is excreted as the parent drug.

Metabolism Metabolites

Wikipedia

Chlorquinaldol targets the β-catenin and T-cell factor 4 complex and exerts anti-colorectal cancer activity

Ling Wang, Ke Deng, Liang Gong, Liang Zhou, Sapna Sayed, Huan Li, Qi Sun, Zijie Su, Zhongyuan Wang, Shanshan Liu, Huifang Zhu, Jiaxing Song, Desheng LuPMID: 32485279 DOI: 10.1016/j.phrs.2020.104955

Abstract

Aberrant activation of Wnt signaling plays a critical role in the initiation and progression of colorectal cancer (CRC). Chlorquinaldol (CQD) is a topical antimicrobial agent used to treat skin infections. Little is known about the anticancer activity of CQD and its underlying mechanisms. In this study, CQD was demonstrated to inhibit Wnt/β-catenin signaling through targeting the downstream part of this pathway. The results showed that CQD could inhibit the acetylation of β-catenin and disrupt the interaction of β-catenin with T-cell factor 4 (TCF4), leading to reduced binding of β-catenin to the promoters of Wnt target genes and downregulation of the expression of these target genes. Moreover, treatment with CQD suppressed the proliferation, migration, invasion and stemness of CRC cells. In APCmice and CRC cell xenografts, administration of CQD suppressed tumor growth and the expression of Wnt target genes c-Myc and Leucine-rich G protein-coupled receptor-5 (LGR5). These results strongly suggest that CQD may be a promising therapeutic agent in the treatment of CRC.

High in vitro and in vivo antitumor activities of Ln(III) complexes with mixed 5,7-dichloro-2-methyl-8-quinolinol and 4,4'-dimethyl-2,2'-bipyridyl chelating ligands

Ting Meng, Qi-Pin Qin, Zi-Lu Chen, Hua-Hong Zou, Kai Wang, Fu-Pei LiangPMID: 30870791 DOI: 10.1016/j.ejmech.2019.02.066

Abstract

Three novel Ln(III) complexes, namely, [Pm(dmbpy)(ClQ)NO

] (1), [Yb(dmbpy)(ClQ)

NO

] (2), and [Lu(dmbpy)(ClQ)

NO

] (3), with mixed 5,7-dichloro-2-methyl-8-quinolinol (H-ClQ) and 4,4'-dimethyl-2,2'-bipyridyl (dmbpy) chelating ligands were first synthesized. The cytotoxic activity of Ln(III) complexes 1-3, H-ClQ, and dmbpy against a panel of human normal and cancer cell lines, namely, human non-small cell lung cancer cells (NCI-H460), human cervical adenocarcinoma cancer cells, human ovarian cancer cells, and human normal hepatocyte cells, were evaluated by using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method. The three novel Ln(III) complexes showed a high in vitro antitumor activity toward the NCI-H460 with IC

of 1.00 ± 0.25 nM for 1, 5.13 ± 0.44 μM for 2, and 11.87 ± 0.79 μM for 3, respectively. In addition, Ln(III) complexes 1 and 2 exerted their in vitro antitumor activity/mechanism mainly via the mitochondrial death pathway and caused a G2/M phase arrest in the following order: 1 > 2. An NCI-H460 tumor xenograft mouse model was used to evaluate the Pm(III) complex 1in vivo antitumor activity. Pm(III) complex 1 showed a high in vivo antitumor activity, and the tumor growth inhibition rate (IR) was 56.0% (p < 0.05). In summary, our study on Pm(III) complex 1 revealed promising results in in vitro and in vivo antitumor activity assays.

Comparison of Chlorquinaldol-Promestriene Vaginal Tablets and Opin Suppositories Effect on Inflammatory Factors and Immune Function in Chronic HPV Cervicitis

Xiaoping Chen, Hongwei GuoPMID: 30700347 DOI: 10.29271/jcpsp.2019.02.115

Abstract

To compare the effects of chlorquinaldol-promestriene vaginal tablets and opin suppositories on serum inflammatory factors and immune function in patients with chronic cervicitis complicated with HPV infection.An experimental study.

Department of Gynaecology and Obstetrics, People's Hospital of Zhouzhi County, Shaanxi, China, from January 2016 to June 2017.

A total of 98 patients with chronic cervicitis complicated with HPV infection were randomly divided into the observation group and the control group with 49 cases in each group. Control group received vaginal administration of opin suppositories, and the observation group received chlorquinaldol-promestriene vaginal tablets. After treatment, the HPV-DNA negative conversion rate, levels of serum inflammatory factors (IL-1, IL-6 and hs-CRP) and indices of immune function (CD3 +,CD4 +, CD8 + and CD4 +/CD8 +) were compared between the two groups.

At 6 and 9 months after treatment, the HPV-DNA negative conversion rate in the observation group was higher than that in the control group (p=0.001 and p<0.001, respectively). At 6 months after treatment, serum IL-1, IL-6, and hs-CRP levels in the observation group were lower than those in the control group (p<0.001, p=0.001 and p=0.002, respectively); serum CD3 +,CD4 +, CD8 + and CD4 +/CD8 + levels in the observation group were higher than those in the control group (all p<0.001).

Chlorquinaldol-promestriene vaginal tablet is more effective than opin suppository in the treatment of patients with chronic cervicitis complicated with HPV infection. It can effectively improve the HPV-DNA negative conversion rate, reduce the level of serum inflammatory factors and improve the body's immune function.

Treatment of postscabies prurigo with diflucortolone and chlorquinaldol in a group of African refugees

Stefano Veraldi, Rossana Schianchi, Luigi Esposito, Paolo Pontini, Gianluca NazzaroPMID: 31208292 DOI: 10.1177/0049475519855577

Abstract

Postscabies prurigo (PSP) is caused by a delayed hypersensitivity reaction to antigens of the mite. Treatment is based on potent topical or intralesional corticosteroids. We present the results of a study on the effectiveness of a topical combination of diflucortolone and chlorquinaldol. Eighteen African patients who had been previously affected by scabies and treated with permethrin were enrolled. The diagnosis of PSP was made by excluding other causes through microscopic examinations. All patients were treated with the drug combination by two applications daily for two weeks. The primary study objective was to evaluate the itch by a visual analogue scale (VAS) of 0-100. Fifteen patients (83.3%) could be evaluated. All reported improvements: from 86/100 at the start to 29/100 (-57/100) at the end of treatment. Chlorquinaldol, known as an antiseptic agent, demonstrated, according to results of this study, an important anti-itch action.Purity determination of gynalgin bactericidal tablets with HPLC method

Wanda Białecka, Anna Kulik, Marzena Podolska, Barbara Kwiatkowska-Puchniarz, Aleksander MazurekPMID: 23610959 DOI:

Abstract

The study was aimed at developing a simple HPLC method for the determination of the content of impurities in Gynalgin, a two-component preparation. A satisfactory separation was performed on 250 x 4.6 mm Symmetry C8 column in a gradient elution system: mobile phase A--acetonitrile/buffer, pH 5.5 in 10:90, v/v proportion, and mobile phase B--acetonitrile/buffer, pH 5.5 in 75:25 v/v proportion. Two wavelengths: 250 nm and 315 nm were used for detection. Validation confirmed that the method was linear in a required concentration range. The values of correlation coefficients for specific drug substances and the related impurities were as high as 0.999. The results of the purity tests proved that the method was sufficiently selective and precise.[Sterosan, a new agent for the treatment of various skin diseases]

G BRUNIPMID: 21010240 DOI:

Abstract

[Treatment of foot mycosis and mycotic eczema with Sterosan]

K SIGGPMID: 20296783 DOI:

Abstract

The antistaphylococcal effect of penicillin, streptomycin, and 5,7-dichloro-8-hydroxyquinaldine (sterosan) in vitro

J HIRSCH, S DOSDOGRUPMID: 20251349 DOI:

Abstract

Effects of highly active novel artemisinin-chloroquinoline hybrid compounds on β-hematin formation, parasite morphology and endocytosis in Plasmodium falciparum

Tzu-Shean Feng, Eric M Guantai, Margo Nell, Constance E J van Rensburg, Kanyile Ncokazi, Timothy J Egan, Heinrich C Hoppe, Kelly ChibalePMID: 21596024 DOI: 10.1016/j.bcp.2011.04.018

Abstract

4-Aminoquinolines were hybridized with artemisinin and 1,4-naphthoquinone derivatives via the Ugi-four-component condensation reaction, and their biological activities investigated. The artemisinin-containing compounds 6a-c and its salt 6c-citrate were the most active target compounds in the antiplasmodial assays. However, despite the potent in vitro activities, they also displayed cytotoxicity against a mammalian cell-line, and had lower therapeutic indices than chloroquine. Morphological changes in parasites treated with these artemisinin-containing hybrid compounds were similar to those observed after addition of artemisinin. These hybrid compounds appeared to share mechanism(s) of action with both chloroquine and artemisinin: they exhibited potent β-hematin inhibitory activities; they caused an increase in accumulation of hemoglobin within the parasites that was intermediate between the increase observed with artesunate and chloroquine; and they also appeared to inhibit endocytosis as suggested by the decrease in the number of transport vesicles in the parasites. No cross-resistance with chloroquine was observed for these hybrid compounds, despite the fact that they contained the chloroquinoline moiety. The hybridization strategy therefore appeared to be borrowing the best from both classes of antimalarials.A comparative study of novel spectrophotometric resolution techniques applied for pharmaceutical mixtures with partially or severely overlapped spectra

Hayam M Lotfy, Shereen M Tawakkol, Nesma M Fahmy, Mostafa A ShehataPMID: 25459620 DOI: 10.1016/j.saa.2014.09.117

Abstract

Simultaneous determination of mixtures of lidocaine hydrochloride (LH), flucortolone pivalate (FCP), in presence of chlorquinaldol (CQ) without prior separation steps was applied using either successive or progressive resolution techniques. According to the concentration of CQ the extent of overlapping changed so it can be eliminated from the mixture to get the binary mixture of LH and FCP using ratio subtraction method for partially overlapped spectra or constant value via amplitude difference followed by ratio subtraction or constant center followed by spectrum subtraction spectrum subtraction for severely overlapped spectra. Successive ratio subtraction was coupled with extended ratio subtraction, constant multiplication, derivative subtraction coupled constant multiplication, and spectrum subtraction can be applied for the analysis of partially overlapped spectra. On the other hand severely overlapped spectra can be analyzed by constant center and the novel methods namely differential dual wavelength (D(1) DWL) for CQ, ratio difference and differential derivative ratio (D(1) DR) for FCP, while LH was determined by applying constant value via amplitude difference followed by successive ratio subtraction, and successive derivative subtraction. The spectra of the cited drugs can be resolved and their concentrations are determined progressively from the same ratio spectrum using amplitude modulation method. The specificity of the developed methods was investigated by analyzing laboratory prepared mixtures and were successfully applied for the analysis of pharmaceutical formulations containing the cited drugs with no interference from additives. The proposed methods were validated according to the ICH guidelines. The obtained results were statistically compared with those of the official or reported methods; using student t-test, F-test, and one way ANOVA, showing no significant difference with respect to accuracy and precision.Explore Compound Types